

Chemical structure and IUPAC name of 1-Chloro-6-iodoperfluorohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-6-iodoperfluorohexane

Cat. No.: B098571

[Get Quote](#)

In-Depth Technical Guide: 1-Chloro-6-iodoperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of **1-Chloro-6-iodoperfluorohexane**. The information is intended to support research and development activities where highly functionalized perfluoroalkanes are of interest.

Chemical Structure and IUPAC Name

1-Chloro-6-iodoperfluorohexane is a halogenated alkane derivative. Its structure consists of a six-carbon hexane backbone where all hydrogen atoms have been substituted with fluorine atoms, a chlorine atom at the C1 position, and an iodine atom at the C6 position.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane.^[1] This name precisely describes the arrangement of atoms within the molecule: a hexane chain with twelve fluorine atoms, one chlorine atom at the first carbon, and one iodine atom at the sixth carbon.

Key Structural Features:

- **Perfluorinated Carbon Chain:** The C-F bonds are exceptionally strong, imparting high thermal and chemical stability to the molecule.
- **Terminal Halogens:** The presence of a chlorine atom at one end and an iodine atom at the other provides two distinct reactive sites for further chemical modification. The C-I bond is significantly weaker than the C-Cl and C-F bonds, making the iodine atom a primary site for nucleophilic substitution or the formation of organometallic reagents.

Physicochemical Properties

The following table summarizes key quantitative data for **1-Chloro-6-iodoperfluorohexane**.

Property	Value
Molecular Formula	C ₆ ClF ₁₂ I
Molecular Weight	462.4 g/mol
Exact Mass	461.854 Da
Density	1.4 g/cm ³
Boiling Point	68°C @ 48 mmHg
Flash Point	38.2°C
Refractive Index	1.36
Vapor Pressure	7.97 mmHg @ 25°C
XLogP3	5.7

Experimental Protocols

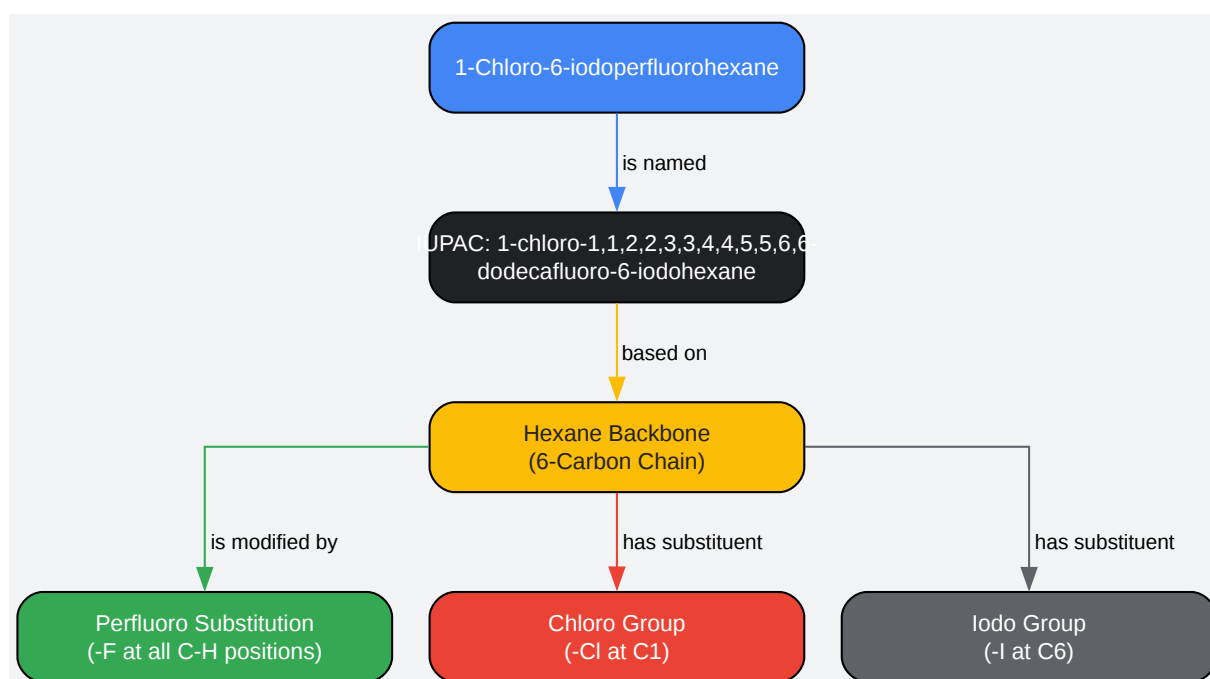
A detailed literature search did not yield specific, peer-reviewed experimental protocols for the synthesis of **1-Chloro-6-iodoperfluorohexane**. The compound is available commercially, and its synthesis is likely covered by proprietary industrial processes.

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve a multi-step process starting from a commercially available perfluorinated precursor. For example, one could envision the telomerization of tetrafluoroethylene (TFE) with a reagent that can introduce the terminal chloro and iodo functionalities. Another potential, though challenging, approach could involve the direct fluorination of a suitable hydrocarbon precursor, followed by selective halogenation. It must be emphasized that this is a generalized and hypothetical pathway, not a documented experimental procedure.

Logical Structure Diagram

The following diagram illustrates the logical relationship between the components of the IUPAC name and the chemical structure of the molecule.



[Click to download full resolution via product page](#)

Caption: Logical breakdown of **1-Chloro-6-iodoperfluorohexane**'s structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 1-Chloro-6-iodoperfluorohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098571#chemical-structure-and-iupac-name-of-1-chloro-6-iodoperfluorohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com